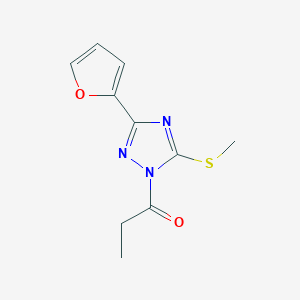
3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is a derivative of triazole, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes and proteins in the body, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have a positive effect on memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry and agriculture. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe and effective dosage of the compound.
Direcciones Futuras
There are several future directions for the research of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole. One of the future directions is to further investigate the mechanism of action of the compound. Another future direction is to study the potential use of the compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to determine the potential environmental impact of using this compound as a pesticide and herbicide.
Conclusion:
In conclusion, 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a versatile compound with potential applications in various fields of research. Its synthesis method is well-established, and it has shown promising results in medicinal chemistry and agriculture. Further studies are needed to determine the safe and effective dosage of the compound and its potential environmental impact. Overall, 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a compound with significant potential for future research and development.
Métodos De Síntesis
The synthesis of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole can be achieved through various methods. One of the most common methods involves the reaction of 2-furylcarboxaldehyde with 3-(methylthio)-1-propionyl-1H-1,2,4-triazole in the presence of a base. The reaction yields 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole as the final product.
Aplicaciones Científicas De Investigación
3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has been extensively studied for its potential use in various fields of research. It has shown promising results in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use in the field of agriculture as a pesticide and herbicide.
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBMHZXZDGNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)



![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)
![N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)
